molecular formula C10H11NO2S B1312358 1-Methyl-1-tosylmethylisocyanide CAS No. 58379-80-9

1-Methyl-1-tosylmethylisocyanide

Cat. No.: B1312358
CAS No.: 58379-80-9
M. Wt: 209.27 g/mol
InChI Key: NGOUPILQFWOEET-UHFFFAOYSA-N
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Description

It is a valuable synthetic reagent in organic chemistry due to its versatility in forming various heterocyclic compounds. The compound has the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol.

Preparation Methods

1-Methyl-1-tosylmethylisocyanide can be synthesized through several methods. One common method involves the reaction of N-tosylmethylformamide with dimethylchloroethane in the presence of anhydrous ether and acetonitrile . Another method involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method is considered more environmentally friendly and efficient, offering high yields and minimal reaction waste.

Chemical Reactions Analysis

1-Methyl-1-tosylmethylisocyanide undergoes various types of chemical reactions, including:

    Nucleophilic Attack: The compound can react with nucleophiles to form various products.

    Electrophilic Addition: It can participate in electrophilic addition reactions.

    Imidoylation Reactions: These reactions involve the formation of imidoyl derivatives.

    Oxidation: The compound can be oxidized under specific conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions are often heterocyclic compounds such as oxazoles, thiazoles, imidazoles, and pyrroles .

Scientific Research Applications

1-Methyl-1-tosylmethylisocyanide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It is employed in the development of pharmaceutical intermediates.

    Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Methyl-1-tosylmethylisocyanide involves its ability to act as both a nucleophile and an electrophile. The compound’s isocyano group can participate in various chemical reactions, forming stable intermediates and products. The sulfonyl group enhances the compound’s reactivity by increasing the acidity of the α-carbon atom, facilitating various chemical transformations .

Comparison with Similar Compounds

1-Methyl-1-tosylmethylisocyanide is unique due to its sulfonyl-substituted structure, which imparts distinct reactivity compared to other isocyanides. Similar compounds include:

This compound stands out due to its enhanced reactivity and versatility in forming a wide range of heterocyclic compounds, making it a valuable reagent in organic synthesis.

Biological Activity

1-Methyl-1-tosylmethylisocyanide (MTIC), also known as methyl-TOSMIC, is a synthetic organic compound characterized by its unique molecular structure. Comprising a tosyl group and an isocyanide functional group, MTIC has garnered attention for its biological activity, particularly its role as an inhibitor of farnesyl protein transferase (FPTase), an enzyme critical in cholesterol synthesis and protein modification processes.

MTIC has the molecular formula C10_{10}H11_{11}NO2_2S and a molecular weight of 209.26 g/mol. It can be synthesized through various methods, including the reaction of methyl tosylate with formamide in the presence of strong bases like sodium hydride or by reacting N-tosylmethylformamide with dimethylchloroethane in anhydrous ether.

The primary mechanism of action for MTIC involves its ability to inhibit FPTase by binding to its active site. This competitive inhibition prevents the transfer of farnesyl groups to proteins, which is essential for their proper function. The inhibition of FPTase leads to disrupted cholesterol synthesis and affects various cellular processes that rely on geranylgeranylated proteins.

Enzyme Inhibition

MTIC is recognized for its potent inhibitory effects on FPTase, which has implications for cancer treatment and other diseases related to aberrant protein farnesylation. By blocking this enzyme, MTIC can potentially hinder the proliferation of cancer cells that rely on farnesylation for growth and survival.

Toxicity and Safety

While MTIC demonstrates significant biological activity, it is also classified as an acute toxic irritant. Careful handling is recommended due to its potential harmful effects on human health.

Case Study: Inhibition of FPTase

In a study examining the effects of MTIC on cancer cell lines, it was observed that treatment with MTIC resulted in a dose-dependent decrease in cell viability. The study highlighted that at lower concentrations, MTIC effectively inhibited FPTase without inducing significant cytotoxicity, while higher concentrations led to increased cell death due to oxidative stress.

Comparative Analysis with Similar Compounds

To understand the unique properties of MTIC, a comparison with related compounds such as tolune sulfonylmethyl isocyanide (TOSMIC) and methyl isocyanide was conducted. The presence of the sulfonyl group in MTIC enhances its reactivity and selectivity towards biological targets compared to simpler isocyanides.

Compound NameStructure FeatureBiological Activity
This compound (MTIC)Sulfonyl-substituted isocyanidePotent FPTase inhibitor
Toluenesulfonylmethyl isocyanide (TOSMIC)Similar structure without methylModerate enzyme inhibition
Methyl isocyanideNo sulfonyl groupLimited biological applications

Applications in Scientific Research

MTIC serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds. Its applications extend beyond chemistry into biology and medicine, where it is used in synthesizing biologically active molecules and pharmaceutical intermediates.

Properties

IUPAC Name

1-(1-isocyanoethylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOUPILQFWOEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453453
Record name 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58379-80-9
Record name 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-isocyanoethanesulfonyl)-4-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of toluene-4-sulfonylmethylisocyanide (15 g), methyl iodide (109 g) benzyl trimethyl ammonium chloride (3.5 g) in dichloromethane (300 mL) was added 5 mol/L aqueous sodium hydroxide solution (307 mL) under ice cooling, and this mixture was stirred at same temperature for 2 hours. To this reaction mixture was added water and this mixture was extracted with diethyl ether. This organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (16 g).
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15 g
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109 g
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307 mL
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300 mL
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